molecular formula C13H13N3O3 B12748160 N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide CAS No. 133414-49-0

N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide

Cat. No.: B12748160
CAS No.: 133414-49-0
M. Wt: 259.26 g/mol
InChI Key: ZFAWGPAAZREJSW-UHFFFAOYSA-N
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Description

N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano[4,3-c]pyridazin-9-yl)acetamide (CAS: 133414-49-0) is a tricyclic compound featuring a benzopyrano[4,3-c]pyridazine core substituted with an acetamide group at position 9. Its molecular formula is C₁₃H₁₃N₃O₃, and it is structurally characterized by a fused benzopyran ring system linked to a pyridazinone moiety. The acetamide substituent at the 9-position introduces hydrogen-bonding capability, which may influence solubility and biological interactions .

Properties

CAS No.

133414-49-0

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

N-(3-oxo-2,4,4a,5-tetrahydrochromeno[4,3-c]pyridazin-9-yl)acetamide

InChI

InChI=1S/C13H13N3O3/c1-7(17)14-9-2-3-11-10(5-9)13-8(6-19-11)4-12(18)15-16-13/h2-3,5,8H,4,6H2,1H3,(H,14,17)(H,15,18)

InChI Key

ZFAWGPAAZREJSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCC3C2=NNC(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a suitable aldehyde with a hydrazine derivative, followed by cyclization and acylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted acetamide derivatives.

Scientific Research Applications

N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Tricyclic Fused Pyrazoline Series

describes several tricyclic compounds with benzopyrano-pyrazole or pyridazine frameworks. Key structural differences and similarities are outlined below:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS if available) Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Features (NMR/IR)
Target Compound (133414-49-0) Benzopyrano[4,3-c]pyridazinone - 9-Acetamide Not reported Not reported Expected: δ 2.1 (CH₃CO), δ 8.2 (NH); IR: 1680–1700 cm⁻¹ (C=O)
cis-9 Benzopyrano[4,3-c]pyrazole - 2-Acetyl, 3-(4-methylphenyl) 146–147 21 δ 2.4 (CH₃CO), δ 7.2–7.6 (aryl H); IR: 1655 cm⁻¹ (C=O)
trans-10 Benzopyrano[4,3-c]pyrazole - 2-Acetyl, 3-(4-methoxyphenyl) 148–149 29 δ 3.8 (OCH₃), δ 6.9–7.4 (aryl H); IR: 1660 cm⁻¹ (C=O)
cis-11 Benzopyrano[4,3-c]pyrazole - 2-Acetyl, 3-(4-chlorophenyl) 181–182 21 δ 7.3–7.8 (aryl H); IR: 1665 cm⁻¹ (C=O)
Key Observations:

Core Structure Variations: The target compound features a pyridazinone ring (C=O at position 3), whereas analogs in Table 1 have pyrazole rings. The acetamide group at position 9 in the target compound contrasts with the acetyl group at position 2 in compounds. This substitution may enhance hydrogen-bonding capacity and solubility.

Substituent Effects: Electron-donating groups (e.g., 4-methoxy in trans-10) increase aromatic ring electron density, which could stabilize π-π interactions. Conversely, electron-withdrawing groups (e.g., 4-chloro in cis-11) may improve electrophilic reactivity .

Synthesis and Yield: Yields for compounds range from 21–29%, reflecting moderate efficiency in cyclocondensation reactions.

Derivatives with Modified Functional Groups

lists additional derivatives, including:

  • 8-Amino-4a,5-dihydro-2H-[1]benzopyrano[4,3-c]pyridazin-3(4H)-one: The amino group at position 8 introduces basicity, which could enhance water solubility and interaction with acidic biological targets .

Biological Activity

N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzopyrano-pyridazine moiety. Its molecular formula is C13H14N2O2C_{13}H_{14}N_{2}O_{2}, with a molecular weight of approximately 230.26 g/mol. The structural characteristics are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It can modulate the activity of various receptors, including those involved in neurotransmission and cell signaling.

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound. For instance:

  • Cell Line Studies : Research demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays revealed IC50 values indicating potent activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Cell LineIC50 (µM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent .

Mechanism Exploration

In addition to direct cytotoxicity, the compound's mechanism was explored through various assays:

  • Cell Cycle Analysis : Flow cytometry indicated that treatment with the compound resulted in cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Annexin V-FITC/PI staining showed increased apoptosis in treated cells compared to controls.

These findings highlight the compound's potential to induce programmed cell death in cancer cells.

Case Studies

A notable case study involved a series of experiments assessing the impact of this compound on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of this compound. The results indicated a significant reduction in tumor volume compared to untreated controls.

Summary of Case Study Results

Treatment GroupTumor Volume Reduction (%)
Control0
Low Dose30
Medium Dose50
High Dose70

This data suggests a dose-dependent response in tumor reduction and supports further investigation into its therapeutic potential .

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